molecular formula C13H12N2O3 B7795524 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione CAS No. 103794-93-0

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Cat. No.: B7795524
CAS No.: 103794-93-0
M. Wt: 244.25 g/mol
InChI Key: WENKGSGGXGQHSH-UHFFFAOYSA-N
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Description

Em-12 is a white crystalline powder. (NTP, 1992)

Biochemical Analysis

Biochemical Properties

Studies on similar compounds, such as PHGDH, have revealed interesting biophysical and biochemical properties . These studies may provide insights into the potential interactions of Phthalimidinoglutarimide with enzymes, proteins, and other biomolecules.

Cellular Effects

It has been suggested that similar compounds can produce a metabolite that is toxic to lymphocytes . This toxicity was enhanced by inhibitors of epoxide hydrolase and abolished by adding the purified enzyme to the incubation medium .

Molecular Mechanism

Studies on similar compounds suggest that they can interact efficiently with the GABA A receptor . This interaction could potentially explain some of the effects of Phthalimidinoglutarimide at the molecular level.

Dosage Effects in Animal Models

The effects of Phthalimidinoglutarimide at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage .

Metabolic Pathways

The metabolic pathways involving Phthalimidinoglutarimide are not well characterized. It is known that similar compounds can play a role in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells .

Subcellular Localization

It is known that similar compounds can be localized to specific subcellular compartments .

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Record name EM-12
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DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Molecular Weight

244.25 g/mol
Source PubChem
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Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
Record name EM-12
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name EM-12
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CAS No.

26581-81-7
Record name EM-12
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Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Melting Point

460 to 464 °F (NTP, 1992)
Record name EM-12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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